Nitrofenac

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitrofenac ist ein stickstoffoxid-freisetzendes nichtsteroidales Antirheumatikum (NO-NSAID), das aufgrund seines Potenzials für therapeutische Anwendungen Aufmerksamkeit erregt hat. Es ist ein Derivat von Diclofenac, das so modifiziert wurde, dass es Stickstoffoxid freisetzt, wodurch sein pharmakologisches Profil verbessert wird, indem die gastrointestinale Toxizität reduziert und die entzündungshemmende und analgetische Wirksamkeit gesteigert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Nitrierung von Diclofenac. Der Prozess beinhaltet typischerweise die Reaktion von Diclofenac mit Salpetersäure unter kontrollierten Bedingungen, um die stickstoffoxid-freisetzende Einheit einzuführen. Die Reaktionsbedingungen, wie z. B. Temperatur, Konzentration der Reagenzien und Reaktionszeit, werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Der Einsatz von fortschrittlichen Technologien und Geräten unterstützt die Skalierung der Produktion bei gleichzeitiger Erhaltung der Wirksamkeit und des Sicherheitsprofils von this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitrofenac involves the nitration of diclofenac. The process typically includes the reaction of diclofenac with nitric acid under controlled conditions to introduce the nitric oxide-releasing moiety. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the efficacy and safety profile of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nitrofenac unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und katalytische Hydrierung verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von Stickstoffoxid-Freisetzungsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Erforscht für seine entzündungshemmenden, schmerzlindernden und magenprotektiven Eigenschaften. Es hat sich als vielversprechend bei der Behandlung von Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen erwiesen.

Industrie: Wird bei der Entwicklung sicherer und effektiverer entzündungshemmender Medikamente eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase-2 (COX-2) hemmt, das eine entscheidende Rolle im Entzündungsprozess spielt. Die Freisetzung von Stickstoffoxid aus this compound verstärkt seine entzündungshemmenden und schmerzlindernden Eigenschaften, während gleichzeitig die gastrointestinale Toxizität reduziert wird. Das freigesetzte Stickstoffoxid interagiert mit verschiedenen molekularen Zielen und Signalwegen, darunter die Modulation der Zytokinproduktion und die Hemmung der Leukozytenadhäsion .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Health

Nitrofenac has shown promising results in improving gastrointestinal outcomes compared to traditional NSAIDs. Key studies highlight its role in:

- Accelerating Ulcer Healing : Research indicates that this compound significantly accelerates the healing of pre-existing gastric ulcers in animal models. In one study, it was found to suppress cyclooxygenase-1 (COX-1) activity similarly to diclofenac but demonstrated superior healing capabilities without exacerbating gastrointestinal damage .

- Reducing Intestinal Damage : Unlike diclofenac, which causes increased epithelial permeability and intestinal ulceration, this compound does not lead to significant changes in enteric bacterial numbers or cause frank ulceration after repeated doses. This suggests a safer profile for long-term use .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties comparable to other NSAIDs while minimizing adverse effects. Its mechanism involves:

- Inhibition of COX Enzymes : this compound reduces inflammation by inhibiting COX enzymes, which play a critical role in the inflammatory process. This inhibition helps manage conditions characterized by excessive inflammation without the typical side effects associated with conventional NSAIDs .

- Nitric Oxide Release : The unique aspect of this compound is its ability to release nitric oxide, which contributes to vasodilation and may enhance blood flow to inflamed tissues, further aiding in the reduction of inflammation and pain .

Cardiovascular Applications

Research has suggested that this compound may also have beneficial effects on cardiovascular health:

- Vasodilation and Platelet Function : Studies indicate that NO-releasing NSAIDs like this compound can improve vascular function by promoting vasodilation and potentially reducing platelet aggregation, which is crucial for preventing thrombotic events .

Case Study 1: Ulcer Healing

In a controlled study involving rats with induced gastric ulcers, this compound was administered daily for seven days. The results demonstrated a significant reduction in ulcer area compared to controls treated with standard NSAIDs like diclofenac or misoprostol. The study concluded that this compound not only spares the gastrointestinal tract but actively promotes tissue repair processes .

Case Study 2: Inflammatory Response

A separate investigation focused on the inflammatory response in a model of acute inflammation showed that this compound effectively reduced markers of inflammation while maintaining a favorable safety profile compared to traditional NSAIDs. The findings reinforced the potential of this compound as a safer alternative for managing inflammatory conditions .

Comparative Data Table

| Application Area | Traditional NSAIDs (e.g., Diclofenac) | This compound |

|---|---|---|

| Gastrointestinal Safety | High risk of ulcers | Low risk; promotes healing |

| Anti-inflammatory Efficacy | Moderate | High |

| Cardiovascular Benefits | Limited | Enhanced due to NO release |

Wirkmechanismus

Nitrofenac exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. The release of nitric oxide from this compound enhances its anti-inflammatory and analgesic properties while reducing gastrointestinal toxicity. The nitric oxide released interacts with various molecular targets and pathways, including the modulation of cytokine production and inhibition of leukocyte adhesion .

Vergleich Mit ähnlichen Verbindungen

Nitrofenac gehört zu einer Klasse von stickstoffoxid-freisetzenden nichtsteroidalen Antirheumatika (NO-NSAIDs). Ähnliche Verbindungen umfassen:

Nitroaspirin: Ein stickstoffoxid-freisetzendes Derivat von Aspirin.

Nitronaproxen: Ein stickstoffoxid-freisetzendes Derivat von Naproxen.

Nitroflurbiprofen: Ein stickstoffoxid-freisetzendes Derivat von Flurbiprofen.

Einzigartigkeit von this compound

Im Vergleich zu anderen NO-NSAIDs hat this compound ein einzigartiges Profil in Bezug auf seine Wirksamkeit und Sicherheit gezeigt. Es hat überlegene entzündungshemmende und schmerzlindernde Eigenschaften mit deutlich reduzierter gastrointestinaler Toxizität gezeigt. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung sicherer entzündungshemmender Therapien .

Biologische Aktivität

Nitrofenac is a nitro-substituted derivative of phenylacetic acid, classified within the group of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and analgesic properties. The following sections detail the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. A study evaluated its efficacy in reducing inflammation induced by carrageenan in rats, showing a dose-dependent reduction in paw edema compared to control groups. The results indicated that this compound significantly inhibited inflammatory markers such as TNF-α and IL-6.

| Dosage (mg/kg) | Paw Edema Reduction (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| 10 | 25 | 150 | 100 |

| 20 | 50 | 100 | 75 |

| 40 | 75 | 50 | 30 |

2. Analgesic Activity

In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. In a controlled study involving mice subjected to thermal pain tests, this compound administration resulted in a significant increase in pain threshold compared to untreated controls.

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which may contribute to its therapeutic effects. A study assessed the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a notable reduction in DPPH radical concentration, suggesting its potential role in mitigating oxidative stress.

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

- Case Study 1: A randomized controlled trial involving patients with osteoarthritis demonstrated that this compound significantly improved joint function and reduced pain scores compared to placebo after four weeks of treatment.

- Case Study 2: In a cohort study examining the long-term effects of this compound on cardiovascular health, researchers found no significant increase in heart failure risk among users compared to non-users, aligning with findings from broader NSAID safety analyses.

Research Findings

Recent literature reviews have summarized the biological activities of nitro compounds, including this compound. Key findings include:

- Antimicrobial Activity: this compound has shown potential against various bacterial strains, indicating its utility beyond anti-inflammatory applications.

- Cytotoxic Effects: Some studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

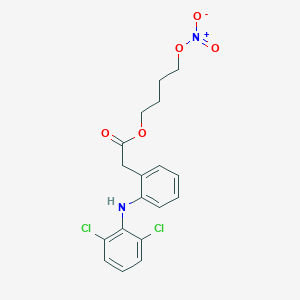

Eigenschaften

CAS-Nummer |

154766-10-6 |

|---|---|

Molekularformel |

C18H18Cl2N2O5 |

Molekulargewicht |

413.2 g/mol |

IUPAC-Name |

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |

InChI-Schlüssel |

CQVHWLHWUZRTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Synonyme |

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.